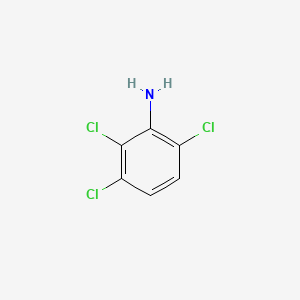

2,3,6-Trichloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237437 | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-46-5, 88963-39-7 | |

| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloroaniline

This technical guide provides a comprehensive overview of 2,3,6-trichloroaniline (CAS No. 88963-39-7), a halogenated aromatic amine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and analytical characterization. It is important to note that this compound is a less common and less studied isomer compared to other trichloroanilines, such as the 2,4,6-isomer. Consequently, there are significant gaps in the publicly available data for this specific compound, particularly concerning its toxicological profile.

Core Chemical Identity and Physical Properties

This compound is a chlorinated derivative of aniline. Its chemical structure, characterized by a benzene ring substituted with one amino group and three chlorine atoms at the 2, 3, and 6 positions, dictates its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88963-39-7 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₃N | [1][3][4] |

| Molecular Weight | 196.46 g/mol | [3][4] |

| Boiling Point | 261.4°C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Flash Point | 111.9°C | [1] |

| Refractive Index | 1.626 | [1] |

| Storage Conditions | Store at 20°C | [5] |

It is important to handle this compound with appropriate safety measures, as is standard for halogenated aromatic amines.

Synthesis of this compound

The primary documented synthesis of this compound involves the reduction of a nitroaromatic precursor. A key synthetic route was reported by Ayyangar, N. R., Kalkote, U. R., and Nikrad, P. V. in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry in 1983.

The synthesis starts from 1,2,4-trichloro-3-nitrobenzene. The nitro group is reduced to an amine, yielding this compound. The reported reaction conditions involve heating the starting material with sulfuric acid for three hours, affording a 65% yield of the final product[4].

Experimental Protocol: Synthesis of this compound

Based on the synthetic route described by Ayyangar et al. (1983):

-

Starting Material: 1,2,4-Trichloro-3-nitrobenzene.

-

Reagent: Concentrated Sulfuric Acid.

-

Reaction Conditions: The mixture of 1,2,4-trichloro-3-nitrobenzene and sulfuric acid is heated for a duration of 3 hours.

-

Work-up and Isolation: (Details of the work-up and purification were not available in the searched abstracts). A standard work-up for such a reaction would likely involve careful quenching of the reaction mixture with ice/water, followed by basification to deprotonate the anilinium salt, extraction with an organic solvent, and subsequent purification, for example, by crystallization or chromatography.

-

Yield: The reported yield of this compound is 65%[4].

The causality behind this experimental choice lies in the established utility of reducing agents to convert nitroarenes to anilines. The choice of sulfuric acid as the reaction medium suggests it plays a role in facilitating the reduction, although the specific reducing species is not mentioned in the available abstracts.

Caption: Synthesis workflow for this compound.

Applications and Industrial Relevance

Trichloroanilines, as a class of compounds, are primarily used as intermediates in the synthesis of a variety of other chemicals. While specific applications for the 2,3,6-isomer are not extensively documented, it is plausible that it could serve as a precursor in the following areas, similar to its isomers[6][7]:

-

Azo Dyes and Pigments: The amino group can be diazotized and coupled with other aromatic compounds to produce highly colored azo compounds.

-

Agrochemicals: Chlorinated anilines are building blocks for various herbicides and fungicides.

-

Pharmaceuticals: The aniline moiety is a common scaffold in medicinal chemistry.

Numerous patents describe the synthesis and application of the more common 2,4,6-trichloroaniline as a key intermediate[6][8][9][10][11][12]. It is reasonable to infer that this compound could be explored in similar synthetic pathways where a different substitution pattern is desired to modulate the properties of the final product.

Analytical Characterization

The analysis of trichloroaniline isomers is typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. A suitable GC method would involve a non-polar or medium-polarity capillary column to separate the isomers, followed by mass spectrometric detection for confirmation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is also a viable method for the analysis of trichloroanilines. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape, would be a typical starting point for method development.

Caption: General analytical workflow for trichloroanilines.

Toxicology and Safety Profile: A Notable Data Gap

A critical aspect of this technical guide is the acknowledgment of the limited toxicological data available for this compound. A supplier of this chemical explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[12].

Basic hazard information from a chemical supplier includes the following GHS hazard statements[2]:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

And the precautionary statements[2]:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comparative context only , the more extensively studied isomer, 2,4,6-trichloroaniline (CAS 634-93-5), is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects[13][14]. The oral LD50 in rats for 2,4,6-trichloroaniline is reported as 2400 mg/kg[13]. It must be emphasized that this data is for a different isomer and should not be assumed to be applicable to this compound.

Given the lack of specific data, it is imperative that this compound be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always working in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a chemical intermediate with potential applications in various fields of synthesis. However, the available scientific literature on this specific isomer is sparse. This guide has consolidated the known information regarding its identity, a documented synthetic route, and general analytical approaches. The most significant takeaway is the pronounced lack of toxicological and ecotoxicological data, which is a critical area for future research to enable a comprehensive risk assessment and ensure safe handling and use. Further studies are warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

- Bayer AG. (1984). Process for the preparation of 2,4,6-trichloroaniline. U.S. Patent No. US4447647A.

- Ethyl Corp. (1954). Preparation of 2, 4, 6-trichloroaniline. U.S. Patent No. US2675409A.

- The United States of America as represented by the Secretary of the Navy. (2010). Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. U.S. Patent No. US7767857B1.

-

Justia Patents. (2010). Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. Retrieved from [Link]

- Jiangsu Yingli Technology Development Co Ltd. (2014). Method used for preparing 2, 4, 6-trichloroaniline. Chinese Patent No. CN103570556A.

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

-

United States Patent Office. (1982). Process for the production of 2,4,6-trichloroaniline. U.S. Patent No. 4,365,097. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

-

Dom, A., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. ResearchGate. Retrieved from [Link]

-

RIVM. (2005). Environmental risk limits for monochloroanilines. RIVM rapport 601714002. [Link]

-

U.S. Army Medical Bioengineering Research and Development Lab. (1982). The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. DTIC. [Link]

-

J-GLOBAL. (n.d.). Novel reactions: Part I - Facile synthesis of substituted ortho-chloroanilines from nitrobenzene derivatives. Retrieved from [Link]

Sources

- 1. This compound 88963-39-7, Information for this compound 88963-39-7, Suppliers of this compound 88963-39-7 [chemnet.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 88963-39-7 | CAS DataBase [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. CN103570556A - Method used for preparing 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

- 7. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 8. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 9. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

- 10. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. EP0083442A2 - Process for the production of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 13. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichloroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3,6-trichloroaniline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It explores the primary synthetic routes, delving into the mechanistic underpinnings and critical experimental parameters. The guide emphasizes scientifically sound methodologies, offering detailed protocols and analyses of the key transformations involved in the preparation of this polychlorinated aromatic amine.

Introduction: The Significance of this compound

This compound is a polychlorinated aromatic amine that, along with its isomers, serves as a valuable building block in the synthesis of a variety of more complex molecules. Its specific substitution pattern makes it a unique precursor for certain dyes, pigments, pesticides, and pharmaceutical agents where the precise placement of the chlorine atoms is crucial for the target molecule's activity and properties. The synthesis of this particular isomer presents a regiochemical challenge due to the directing effects of the amino group in electrophilic aromatic substitution reactions. This guide will explore the viable synthetic strategies to achieve the desired 2,3,6-trichloro substitution pattern.

Primary Synthetic Pathways

The synthesis of this compound is not as straightforward as that of its more common isomer, 2,4,6-trichloroaniline. The directing effects of the amino group strongly favor substitution at the ortho and para positions. Therefore, direct chlorination of aniline is not a viable route to obtain the 2,3,6-isomer in good yield. The most plausible synthetic approaches involve starting with a pre-functionalized benzene ring to control the regioselectivity of the chlorination and amination steps. This guide will focus on two primary pathways:

-

Pathway 1: Direct Chlorination of 2,6-Dichloroaniline

-

Pathway 2: Reduction of 1,2,4-Trichloro-3-nitrobenzene

A third potential, though less detailed, pathway involving the hydrolysis of an amide will also be discussed.

Pathway 1: Electrophilic Chlorination of 2,6-Dichloroaniline

This is arguably the most direct conceptual approach to this compound. Starting with 2,6-dichloroaniline, the existing chlorine atoms will influence the position of the incoming electrophile (the third chlorine atom).

Mechanistic Rationale

The amino group of 2,6-dichloroaniline is a powerful activating group and is ortho-, para-directing. The two existing chlorine atoms are deactivating and ortho-, para-directing. The positions ortho and para to the amino group are 3, 4, and 5. The positions ortho and para to the chlorine at C2 are C1 (occupied by the amino group), C3, and C6 (occupied). The positions ortho and para to the chlorine at C6 are C1 (occupied), C5, and C2 (occupied).

Considering the combined directing effects, the incoming electrophile is directed to the positions meta to the existing chlorine atoms and ortho/para to the amino group. The position C4 is para to the amino group, but also ortho to two chlorine atoms, which is sterically hindered and electronically deactivated. The positions C3 and C5 are ortho to the amino group. Position C3 is ortho to one chlorine and meta to the other, while position C5 is meta to one chlorine and ortho to the other. The chlorination is expected to occur at the C3 position, leading to the desired this compound.

Experimental Protocol: Chlorination of 2,6-Dichloroaniline

Materials:

-

2,6-Dichloroaniline

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount (1 equivalent) of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) dissolved in the same solvent to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Key Experimental Considerations

-

Choice of Chlorinating Agent: Sulfuryl chloride is a powerful chlorinating agent. N-chlorosuccinimide is a milder and often more selective alternative.

-

Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorination. Aprotic, non-polar solvents are generally preferred.

-

Temperature Control: The reaction is likely exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize the formation of by-products.

-

Work-up: Careful neutralization of the reaction mixture is important to remove acidic by-products.

Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound via chlorination of 2,6-dichloroaniline.

Pathway 2: Reduction of 1,2,4-Trichloro-3-nitrobenzene

This pathway involves the reduction of a nitro group to an amino group on a pre-chlorinated benzene ring. The synthesis of the starting material, 1,2,4-trichloro-3-nitrobenzene, is a key consideration for this route.

Mechanistic Rationale

The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. In this case, the chloro-substituents are generally stable to these reduction conditions.

Experimental Protocol: Reduction of 1,2,4-Trichloro-3-nitrobenzene

Materials:

-

1,2,4-Trichloro-3-nitrobenzene

-

Tin (Sn) granules or powder

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,4-trichloro-3-nitrobenzene and ethanol.

-

Add an excess of tin granules to the mixture.

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid through the condenser.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

-

Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin hydroxides.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Key Experimental Considerations

-

Safety: The reaction with tin and HCl is exothermic and produces hydrogen gas. It should be performed in a well-ventilated fume hood.

-

Work-up: The neutralization step needs to be done carefully as it is also exothermic. The removal of tin salts can sometimes be challenging.

-

Alternative Reducing Agents: Catalytic hydrogenation with H₂ over a palladium catalyst is a cleaner alternative but requires specialized equipment.

Reaction Scheme

Caption: Reduction of 1,2,4-trichloro-3-nitrobenzene to this compound.

Pathway 3: Hydrolysis of N-(2,3,6-trichlorophenyl)benzamide

This pathway involves the deprotection of an amine that has been protected as a benzamide. This route is mentioned in the literature, but detailed experimental procedures are not widely accessible.[1]

Conceptual Approach

The synthesis would first involve the preparation of N-(2,3,6-trichlorophenyl)benzamide. This could potentially be achieved through the reaction of this compound with benzoyl chloride. However, since this compound is the target molecule, it is more likely that the N-(2,3,6-trichlorophenyl)benzamide is synthesized from a different precursor.

The key step would be the hydrolysis of the amide bond to release the free amine. This can be achieved under acidic or basic conditions.

-

Acidic Hydrolysis: Typically performed with a strong acid like sulfuric acid or hydrochloric acid at elevated temperatures.

-

Basic Hydrolysis: Usually carried out with a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.

The reference by Ayyangar et al. suggests a reaction with sulfuric acid for 3 hours with heating to achieve a 65% yield.[1]

Challenges and Outlook

The main challenge with this pathway is the lack of a detailed and verifiable experimental protocol in readily available literature. The synthesis of the starting N-(2,3,6-trichlorophenyl)benzamide would also need to be considered as part of the overall synthetic strategy. This route remains a plausible but less detailed option compared to the other two pathways discussed.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Two distinct signals in the aromatic region, each integrating to one proton. A broad signal for the -NH₂ protons. |

| ¹³C NMR | Six distinct signals in the aromatic region, corresponding to the six non-equivalent carbon atoms. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 195, with characteristic isotopic peaks for three chlorine atoms. |

| IR Spectroscopy | N-H stretching vibrations around 3300-3500 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |

Safety and Handling

Polychlorinated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all reagents used before commencing any experimental work.

Conclusion

The synthesis of this compound presents a regiochemical challenge that can be addressed by employing starting materials with a pre-defined substitution pattern. The direct chlorination of 2,6-dichloroaniline and the reduction of 1,2,4-trichloro-3-nitrobenzene are the most promising synthetic routes. While detailed, optimized protocols for these specific transformations are not widely published, this guide provides a strong foundation based on established chemical principles for researchers to develop and refine these synthetic pathways. Further experimental investigation is warranted to establish optimal reaction conditions and yields for the synthesis of this valuable chemical intermediate.

References

- A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline. BenchChem. Accessed January 5, 2026.

- Synthesis of 2,4,6-Trichloroaniline - FAQ. Guidechem. Published June 3, 2023.

- Synthesis and Application of 2,4,6-Trichloroaniline. ChemicalBook. Published November 14, 2022.

- This compound synthesis. ChemicalBook. Accessed January 5, 2026. (Citing: Ayyangar, N. R.; Kalkote, U. R.; Nikrad, P. V. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 1983, vol. 22, # 9, p. 872 - 877).

- Process for the preparation of 2,4,6-trichloroaniline. Google Patents.

Sources

An In-Depth Technical Guide to 2,3,6-Trichloroaniline: Current Knowledge and Data Gaps

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,3,6-trichloroaniline. While this document aims to be a thorough resource, it is important to note at the outset that experimentally determined data for this specific isomer are limited in the public domain. Much of the available information on trichloroanilines pertains to other isomers, most notably 2,4,6-trichloroaniline. This guide will clearly distinguish between the confirmed data for this compound and data for related compounds, highlighting the current knowledge gaps.

Introduction and Identification

This compound is a halogenated aromatic amine. The precise arrangement of the three chlorine atoms on the aniline ring significantly influences its chemical and physical properties, distinguishing it from its other isomers. Understanding these properties is crucial for its potential applications in chemical synthesis and for assessing its toxicological and environmental profile.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Identifiers:

| Identifier | Value |

| CAS Number | 88963-39-7 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| InChI | 1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |

| InChIKey | ZJMMPUVJZQBMEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)Cl)Cl |

Physical and Chemical Properties

Detailed experimental data for the physical properties of this compound are not widely available. The information below is based on supplier data and should be considered provisional until rigorously verified.

Known Properties:

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

Data Gaps:

Crucial physical properties such as melting point , boiling point , and solubility in various solvents have not been found in the reviewed literature for this compound. For context, the well-characterized isomer, 2,4,6-trichloroaniline (CAS 634-93-5), has a melting point of 78.5 °C and a boiling point of 262 °C[1]. However, these values should not be assumed for the 2,3,6-isomer due to the significant impact of substituent positioning on intermolecular forces.

Spectroscopic Data

No experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have been identified in publicly accessible databases or literature. The acquisition and publication of this data would be a valuable contribution to the chemical community.

Synthesis

A documented synthesis route for this compound involves the hydrolysis of N-(2,3,6-trichlorophenyl)-benzamide.

Reaction Scheme:

Figure 2: Synthesis of this compound.

A study by Ayyangar et al. (1983) reports a 65% yield for this reaction when heated with sulfuric acid for 3 hours[2][3].

Experimental Protocol (General Procedure for Amide Hydrolysis):

-

Disclaimer: A detailed, validated protocol for this specific synthesis is not available. The following is a generalized procedure for acid-catalyzed amide hydrolysis and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(2,3,6-trichlorophenyl)-benzamide and a suitable concentration of sulfuric acid.

-

Heating: Heat the reaction mixture to reflux for a specified period (e.g., 3 hours as per the literature). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and basify with a suitable base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Isolation: Isolate the crude this compound by filtration.

-

Purification: Purify the product by recrystallization from an appropriate solvent or by column chromatography.

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst for the hydrolysis of the amide bond.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Basification: Neutralizes the excess acid and deprotonates the anilinium salt to yield the free aniline, which is typically less soluble in aqueous media and can be isolated.

Safety and Toxicology

The safety and toxicology of this compound are not well-documented. However, based on its chemical structure as a chlorinated aniline, it should be handled with caution.

Hazard Statements:

-

H302: Harmful if swallowed

-

H319: Causes serious eye irritation

General Precautions for Handling Chlorinated Anilines:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent skin and eye contact.

For comparison, 2,4,6-trichloroaniline is classified as a possible human carcinogen and is toxic by inhalation, ingestion, and skin absorption[1][4]. Given the structural similarities, a cautious approach to handling the 2,3,6-isomer is warranted until more specific toxicological data becomes available.

Applications and Reactivity

There is a lack of specific information regarding the industrial or research applications of this compound. In general, chlorinated anilines are used as intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals[4][5]. The unique substitution pattern of the 2,3,6-isomer could potentially be exploited to create novel compounds with specific biological activities or material properties.

The reactivity of this compound is expected to be governed by the amino group and the electron-withdrawing effects of the chlorine atoms. The amino group can undergo reactions such as diazotization, acylation, and alkylation. The aromatic ring is deactivated towards electrophilic substitution due to the presence of three chlorine atoms.

Conclusion and Future Outlook

This compound remains a poorly characterized compound in the scientific literature. While its basic identification and a potential synthetic route are known, there is a significant void in our understanding of its physical properties, spectroscopic characteristics, and toxicological profile. This lack of fundamental data hinders its potential for use in research and development.

For this compound to be utilized effectively and safely, further research is imperative. The scientific community would benefit greatly from studies that focus on:

-

The experimental determination and publication of its physical constants (melting point, boiling point, solubility).

-

The acquisition and dissemination of its full spectroscopic data set (NMR, IR, MS).

-

A detailed and optimized synthesis protocol.

-

A thorough toxicological evaluation.

This technical guide serves as a summary of the current state of knowledge and a call to action for further investigation into the properties and potential of this compound.

References

-

PubChem. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trichloroaniline. Retrieved from [Link]

- CPAchem. (n.d.). Safety data sheet - 2,3,4-Trichloroaniline.

- LGC Standards. (n.d.). Certificate of Analysis for this compound.

-

Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents.

- NIST. (n.d.). Benzenamine, 2,4,6-trichloro-.

- ResearchGate. (2025, August 7). Studies of physical properties on molecular interactions in binary liquid mixtures of 3-chloroaniline with isomeric butanols at different temperatures.

-

EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

Sources

Molecular structure and IUPAC name of 2,3,6-Trichloroaniline

An In-depth Technical Guide to 2,3,6-Trichloroaniline: Structure, Properties, and Synthesis

Introduction

This compound is a halogenated aromatic amine, a member of the chloroaniline family of compounds. As with its isomers, its chemical behavior is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chlorine atoms (-Cl) substituted on the benzene ring. This guide offers a detailed examination of the molecular architecture, physicochemical characteristics, synthetic pathways, and applications of this compound, providing essential insights for researchers, chemists, and professionals in drug development and materials science. Its primary role is as a versatile chemical intermediate, serving as a foundational building block for more complex molecules in various industries.[1]

Molecular Structure and IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The name precisely describes a benzene ring substituted with an aniline functional group, with chlorine atoms located at positions 2, 3, and 6 relative to the amino group, which is assigned position 1.

Key Structural Features:

The substitution pattern is asymmetric. The chlorine atoms at positions 2 and 6 (ortho positions) exert significant steric hindrance around the amino group. This steric crowding, combined with the electronic effects of the three chlorine atoms, profoundly influences the molecule's basicity, nucleophilicity, and overall reactivity compared to aniline or other trichloroaniline isomers.

Molecular Structure Diagram

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 88963-39-7 | [2] |

| Molecular Formula | C₆H₄Cl₃N | [3] |

| Molecular Weight | 196.46 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Boiling Point | 261.4°C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, carbon disulfide, and petroleum ether. | [4] |

| Storage | Store at 2-8°C, protected from light, under an inert gas. | [1] |

The low water solubility is characteristic of polychlorinated aromatic compounds. Its solubility in common organic solvents facilitates its use in a wide range of reaction media. The recommended storage conditions highlight its potential sensitivity to light and air, a common trait for anilines which can oxidize and darken over time.

Synthesis and Mechanistic Considerations

The synthesis of a specific isomer like this compound requires careful control of reaction conditions to achieve the desired regioselectivity. Direct chlorination of aniline is difficult to control and typically yields the 2,4,6-isomer as the major product due to the strong ortho- and para-directing nature of the amino group.[5][6]

A documented method for synthesizing this compound involves the treatment of a precursor with sulfuric acid. One such synthesis route achieves a 65% yield by heating the appropriate starting material with sulfuric acid for three hours.[3][7] While the specific precursor for this reaction is not detailed in the available literature, it likely involves a rearrangement or a substitution reaction on a pre-functionalized aniline derivative where the chlorine atoms are already in place or are directed to the 2,3,6 positions by other guiding groups that are subsequently removed.

General Workflow for Isomer-Specific Synthesis

The synthesis of less common isomers often involves multi-step processes. A conceptual workflow, drawing parallels from the synthesis of related compounds like 2,6-dichloroaniline, might involve the following stages.[8]

Caption: Conceptual workflow for the multi-step synthesis of a specific chloroaniline isomer.

Causality in Experimental Design:

-

Protection of the Amino Group: The amino group is highly activating. To prevent over-chlorination and control the position of substitution, it is often protected (e.g., by converting it to an amide). This moderates its activating effect and provides steric bulk.

-

Regioselective Chlorination: The choice of chlorinating agent and reaction conditions is critical. Different reagents may favor different isomers.

-

Deprotection and Purification: The protecting group is removed in the final step, and the desired isomer is isolated from byproducts through techniques like crystallization or chromatography, which exploit differences in solubility and polarity.

Applications in Chemical Synthesis

This compound is primarily used as an intermediate in the synthesis of a variety of commercial products.[1] Its utility stems from the reactivity of the amino group and the influence of the chlorine substituents.

-

Dyes and Pigments: The amino group can be converted into a diazonium salt, which is a key intermediate in the production of azo dyes. The chlorine atoms on the aromatic ring can enhance the color fastness and stability of the final dye molecule.[1]

-

Agrochemicals: It serves as a building block for certain herbicides and pesticides.[1] The specific pattern of chlorination is often crucial for the biological activity of the target agrochemical.

-

Pharmaceuticals: The trichlorinated aniline scaffold can be incorporated into more complex molecules during the development of new pharmaceutical agents.[1]

-

Chemical Research: It is used as a precursor for synthesizing various organic compounds, enabling the study of reaction mechanisms and pathways involving halogenated aromatic amines.[1]

Safety and Handling

Potential Hazards (based on isomers):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]

-

Organ Toxicity: May cause damage to organs (such as the blood and hematopoietic system) through prolonged or repeated exposure.[10][11]

-

Environmental Hazard: Very toxic to aquatic life, with long-lasting effects.[12]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it must not be released into the environment.[14][13]

Conclusion

This compound is a significant chemical intermediate whose utility is defined by its unique molecular structure. The asymmetric arrangement of its three chlorine atoms imparts specific chemical properties that are leveraged in the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough understanding of its physicochemical properties, synthetic challenges, and handling requirements is essential for its safe and effective use in research and industrial applications.

References

-

HPC Standards. This compound | 1X50MG | C6H4Cl3N | 688997 | 88963-39-7. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471. Available from: [Link]

-

PubChem. 2,3,4-Trichloroaniline | C6H4Cl3N | CID 12464. Available from: [Link]

- Google Patents. US2675409A - Preparation of 2, 4, 6-trichloroaniline.

-

Semantic Scholar. A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Available from: [Link]

-

NIST WebBook. Benzenamine, 2,4,6-trichloro-. Available from: [Link]

-

Wikipedia. 2,4,6-Trichloroaniline. Available from: [Link]

-

CPAChem. Safety data sheet - 2,3,4-Trichloroaniline. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 5. A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline | Semantic Scholar [semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound hydrochloride | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,3,4-Trichloroaniline | C6H4Cl3N | CID 12464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Biotransformation and Microbial Degradation of 2,3,6-Trichloroaniline: A Technical Guide for Researchers

Abstract

2,3,6-Trichloroaniline (2,3,6-TCA) is a halogenated aromatic compound with limited, yet concerning, environmental persistence. While specific microbial degradation pathways for this isomer are not extensively documented in current literature, this guide provides a comprehensive technical overview of its potential biotransformation based on established principles of microbial metabolism of chlorinated anilines. By examining the degradation of structurally related compounds, we infer probable enzymatic reactions and metabolic routes. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for investigating the microbial fate of 2,3,6-TCA. We present detailed experimental protocols for the isolation and characterization of 2,3,6-TCA-degrading microorganisms, analytical techniques for its quantification, and proposed metabolic pathways supported by evidence from analogous chloroaniline isomers.

Introduction: The Environmental Significance and Knowledge Gaps of this compound

Chlorinated anilines are a class of chemical compounds used in the synthesis of various industrial products, including dyes, pesticides, and pharmaceuticals. Their release into the environment is a significant concern due to their potential toxicity and persistence. While extensive research has been conducted on the microbial degradation of many chloroaniline isomers, this compound (2,3,6-TCA) remains a comparatively understudied molecule. The unique substitution pattern of chlorine atoms on the aniline ring of 2,3,6-TCA influences its electrochemical properties and, consequently, its susceptibility to microbial attack.

This guide addresses the existing knowledge gap by extrapolating from the well-documented biotransformation of other trichloroaniline and dichloroaniline isomers. The primary objective is to provide a robust scientific framework to empower researchers to explore the microbial degradation of 2,3,6-TCA. We will delve into the key microbial players, enzymatic systems, and metabolic logic that likely govern its environmental fate.

Inferred Microbial Players and Key Enzymatic Systems

Based on studies of other chlorinated anilines, bacteria from the genera Pseudomonas, Rhodococcus, Comamonas, Delftia, and Acinetobacter are strong candidates for mediating the biotransformation of 2,3,6-TCA.[1][2] These microorganisms possess a diverse arsenal of enzymes capable of initiating the breakdown of halogenated aromatic compounds.

The initial attack on the chloroaniline molecule is often the rate-limiting step and is typically catalyzed by oxygenases. Two primary types of enzymatic reactions are anticipated:

-

Dioxygenation: Aniline dioxygenases introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This is a common initial step in the aerobic degradation of anilines.[3][4]

-

Monooxygenation: Monooxygenases can also hydroxylate the aromatic ring, which can lead to the elimination of a chlorine substituent.

-

Reductive Dechlorination: Under anaerobic conditions, reductive dehalogenases can remove chlorine atoms from the aromatic ring, a process that is often the initial step in the anaerobic degradation pathway.

Following the initial enzymatic attack, the resulting intermediates are channeled into central metabolic pathways. Chlorocatechols, for instance, are typically cleaved by chlorocatechol 1,2-dioxygenase or chlorocatechol 2,3-dioxygenase, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[3][5]

Proposed Biotransformation Pathways of this compound

Given the lack of direct experimental evidence for 2,3,6-TCA, we propose the following hypothetical degradation pathways based on the known metabolism of other chloroanilines. These pathways provide a testable framework for future research.

Proposed Aerobic Degradation Pathway

The aerobic degradation of 2,3,6-TCA is likely initiated by an aniline dioxygenase. The position of the initial dioxygenase attack will determine the subsequent metabolic route. One plausible pathway involves the formation of a chlorocatechol intermediate, followed by ring cleavage.

Proposed Anaerobic Degradation Pathway

Under anoxic conditions, the degradation of 2,3,6-TCA is anticipated to proceed via reductive dechlorination. The sequential removal of chlorine atoms would lead to less chlorinated anilines, which may then be susceptible to further degradation.

Experimental Protocols for Studying 2,3,6-TCA Degradation

The following protocols are designed to be adaptable for the investigation of 2,3,6-TCA biotransformation.

Isolation and Enrichment of 2,3,6-TCA-Degrading Microorganisms

This protocol is based on established methods for enriching chloroaniline-degrading bacteria from environmental samples.[2][6]

Objective: To isolate microbial cultures capable of utilizing 2,3,6-TCA as a sole source of carbon and/or nitrogen.

Materials:

-

Environmental sample (e.g., soil, sediment from a contaminated site)

-

Mineral Salts Medium (MSM)

-

This compound (analytical grade)

-

Sterile flasks and culture tubes

-

Shaking incubator

Procedure:

-

Prepare MSM and autoclave.

-

Add the environmental sample to a flask containing MSM.

-

Spike the culture with a known concentration of 2,3,6-TCA (e.g., 10-50 mg/L).

-

Incubate the flask on a rotary shaker at a controlled temperature (e.g., 25-30°C).

-

Monitor the degradation of 2,3,6-TCA over time using HPLC or GC-MS.

-

Once degradation is observed, transfer an aliquot of the culture to fresh MSM with 2,3,6-TCA.

-

Repeat the enrichment process for several cycles to select for a robust degrading consortium.

-

Isolate individual colonies by plating serial dilutions of the enriched culture on MSM agar plates containing 2,3,6-TCA.

Analytical Quantification of 2,3,6-TCA and its Metabolites

Accurate quantification of 2,3,6-TCA and its degradation products is crucial for understanding the biotransformation process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[7][8]

4.2.1. HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detector: UV detector set at a wavelength appropriate for chloroanilines (e.g., 240 nm).

-

Sample Preparation: Centrifuge the microbial culture to remove cells. Filter the supernatant through a 0.22 µm filter before injection.

4.2.2. GC-MS Method

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Mass Spectrometer: Electron ionization (EI) mode.

-

Sample Preparation: Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract with anhydrous sodium sulfate and concentrate it before injection. Derivatization may be necessary for some metabolites.[7]

Data Presentation: Comparative Degradation of Chloroanilines

While specific degradation data for 2,3,6-TCA is not available, the following table presents data for other chloroaniline isomers to provide a comparative context for researchers.

| Chloroaniline Isomer | Degrading Microorganism | Degradation Rate/Efficiency | Reference |

| 4-Chloroaniline | Pseudomonas putida | High degradation efficiency | [9] |

| 3,4-Dichloroaniline | Acinetobacter baylyi | Complete degradation | [10] |

| 2,4,5-Trichloroaniline | Mixed microbial community | 19% microbial mineralization in 24h | [11] |

| 2,4,6-Trichloroaniline | Mixed microbial community | Degradation after acclimation | [12] |

Conclusion and Future Directions

The biotransformation and microbial degradation of this compound represent a significant area for future research. While direct evidence is scarce, the extensive body of knowledge on the microbial metabolism of other chloroanilines provides a solid foundation for investigation. The proposed pathways and experimental protocols in this guide are intended to serve as a starting point for researchers to elucidate the environmental fate of this compound.

Future research should focus on:

-

Isolating and identifying microorganisms capable of degrading 2,3,6-TCA.

-

Elucidating the specific metabolic pathways and identifying the key enzymes and genes involved.

-

Determining the kinetics of 2,3,6-TCA degradation under various environmental conditions.

-

Assessing the toxicity of the parent compound and its degradation intermediates.

By addressing these research questions, the scientific community can develop a comprehensive understanding of the environmental risks posed by 2,3,6-TCA and explore potential bioremediation strategies.

References

-

Hwang, H. M., Hodson, R. E., & Lee, R. F. (1985). Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake. Applied and Environmental Microbiology, 50(5), 1177–1180. [Link]

-

Kato, D., et al. (2013). Degradation of chloroanilines by toluene dioxygenase from Pseudomonas putida T57. Journal of Bioscience and Bioengineering, 116(5), 588-593. [Link]

-

Hwang, H. M., Hodson, R. E., & Lee, R. F. (1985). Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake. Applied and Environmental Microbiology, 50(5), 1177–1180. [Link]

-

Arora, P. K. (2015). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. [Link]

-

Warhurst, A. M., & Fewson, C. A. (1994). Degradation of aromatic compounds by the actinomycete-genus Rhodococcus. Critical Reviews in Biotechnology, 14(1), 29-73. [Link]

-

Bradlich, I. W. (2001). 2,4-Dichloroaniline Pathway Map. Eawag-BBD. [Link]

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1313. [Link]

-

Hongsawat, P., & Vangnai, A. S. (2011). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

-

Zhu, M., et al. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. Bioresource Technology, 406, 131086. [Link]

-

Ren, H. F., et al. (2005). [Isolation and characterization of a p-chloroaniline-degrading bacterial strain]. Huan Jing Ke Xue, 26(1), 154-158. [Link]

-

Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165. [Link]

-

Martinkova, L., et al. (2009). Biotechnological Potential of Rhodococcus Biodegradative Pathways. Journal of Industrial Microbiology & Biotechnology, 36(12), 1499-1509. [Link]

-

Vangnai, A. S., et al. (2008). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research, 2(10), 254-261. [Link]

-

Peng, R. H., et al. (2013). Removal of aromatic compounds by washed cell of Rhodococcus sp. strain p52 within 60 h. Journal of Hazardous Materials, 263 Pt 2, 697-703. [Link]

-

Vangnai, A. S., & Petchkroh, W. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters, 268(2), 209-214. [Link]

-

Plotnikova, E. G., et al. (2023). The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. MDPI. [Link]

-

Miller, J. L., et al. (2016). The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. Scientific Reports, 6, 35688. [Link]

-

Zhu, M., et al. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. Semantic Scholar. [Link]

-

Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

-

Boon, N., et al. (2001). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 67(8), 3749-3755. [Link]

-

Fashola, M. O., et al. (2013). Biodegradation of p-chloroaniline by bacteria isolated from contaminated sites. African Journal of Biotechnology, 12(35). [Link]

-

Grichenkov, V. G., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI. [Link]

-

Chen, B. B., et al. (2025). [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 43(7), 539-542. [Link]

-

Mitchell, W. R., Hoke, S. H., & Rosencrance, A. B. (1984). Microbial degradation of 2,4,6-trichloroaniline in aquatic samples and laboratory enrichment cultures. Journal of Environmental Science & Health, Part A, 19(6), 679-696. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

-

Ye, L., et al. (2018). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Scientific Reports, 8(1), 1-10. [Link]

-

Plimmer, J. R., & Kearney, P. C. (1970). The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. DTIC. [Link]

-

Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

PubChem. (n.d.). 2,4,6-Trichloroaniline. PubChem. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Wikipedia. [Link]

-

Nguyen, T. L. A., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 730896. [Link]

Sources

- 1. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]

- 2. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]

- 4. [Isolation and characterization of a p-chloroaniline-degrading bacterial strain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant [pubs.sciepub.com]

- 7. benchchem.com [benchchem.com]

- 8. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of chloroanilines by toluene dioxygenase from Pseudomonas putida T57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 2,3,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Scarcity of a Lesser-Known Isomer

This document is structured to provide a clear and concise overview of what is known, and just as importantly, what is not known. For drug development professionals, where understanding the toxicological profile of any intermediate or potential metabolite is paramount, this guide underscores the necessity for empirical testing where published data is absent.

Section 1: Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its potential toxicological and environmental impact. These properties influence its absorption, distribution, metabolism, excretion (ADME), and persistence.

| Property | Value | Source |

| CAS Number | 88963-39-7 | [1] |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | 196.46 g/mol | [1] |

| Boiling Point | 261.4°C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Storage | 2-8°C, protected from light, stored in an inert gas | [1] |

Section 2: Toxicological Data - A Landscape of Limited Information

A thorough review of publicly available toxicological databases and literature reveals a significant lack of specific data for 2,3,6-trichloroaniline. The following sections detail the extent of this data deficiency. For context, where appropriate, general information on the toxicity of chloroanilines or more studied isomers like 2,4,6-trichloroaniline will be mentioned to provide a potential, albeit speculative, framework for assessment.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

There is no specific information available in the reviewed literature regarding the toxicokinetics of this compound.

Expert Insight: Generally, chloroanilines can be absorbed through the skin, and via oral and inhalation routes.[2] They are expected to be distributed to various tissues. Metabolism of chloroanilines often involves hydroxylation and subsequent conjugation. For instance, 2,4,6-trichloroaniline is metabolized in rabbits to 3-amino-2,4,6-trichlorophenol and 4-amino-3,5-dichlorophenol.[3] A generalized metabolic pathway for chloroanilines is proposed below, although this has not been empirically verified for the 2,3,6- isomer.

Figure 1: A generalized metabolic pathway for chloroanilines.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) for this compound was found in the reviewed literature.

For Context: The structurally similar 2,4,6-trichloroaniline exhibits toxicity upon ingestion, inhalation, or skin contact.[4][5] Acute exposure to chloroanilines can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[2][6] Symptoms can include cyanosis (bluish skin), fatigue, and shortness of breath.[2][6]

Chronic Toxicity and Sub-chronic Toxicity

There is a lack of information regarding the chronic and sub-chronic toxicity of this compound.

For Context: Prolonged exposure to other chloroaniline isomers has been associated with damage to the spleen, liver, and kidneys in animal studies.[2] Chronic exposure may also lead to anemia and weight loss.[6]

Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies for this compound were identified.

For Context: Some chlorinated anilines have demonstrated mutagenic properties in various assays. For example, 2,4,6-trichloroaniline was found to be mutagenic in the Drosophila melanogaster wing spot test.[7] Genotoxicity is a general property of many aniline derivatives and does not seem to be significantly influenced by substitution at both ortho positions.[7]

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.

For Context: The carcinogenic potential of other trichloroaniline isomers is a subject of investigation. The U.S. EPA has classified 2,4,6-trichloroaniline hydrochloride as a Group C "Possible Human Carcinogen" based on an increased incidence of vascular tumors in male mice.[8]

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of this compound.

Section 3: Safety and Handling

Given the significant data gaps on the toxicity of this compound, a cautious approach to handling is imperative. The following recommendations are based on general principles for handling hazardous chemicals and information available for other chloroaniline isomers.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if dust or vapors are generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage

-

Handling: Avoid creating dust.[9] Limit all personal contact.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Protect from light.[1]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 4: Environmental Fate

There is no specific information on the environmental fate of this compound.

For Context: For 2,4,6-trichloroaniline, it is expected to have slight mobility in soil and to adsorb to suspended solids and sediment in water.[3] It is not expected to volatilize from water or dry soil surfaces.[11] Biodegradation may occur, with a reported half-life of 3.36 days for 2,4,6-trichloroaniline in acclimated water samples.[9] Chloroanilines are generally considered toxic to aquatic life.[4][9]

Section 5: Experimental Protocols - A Proactive Approach in the Absence of Data

Given the absence of published toxicological studies for this compound, researchers must conduct their own assessments. Below is a generalized, step-by-step methodology for an initial acute oral toxicity study, based on OECD Guideline 423.

Acute Oral Toxicity Assessment (OECD 423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of this compound and to obtain information on its potential health hazards from acute oral exposure.

Methodology:

-

Test Animals: Use a single sex (usually females) of a standard laboratory rodent strain (e.g., Wistar rats). The use of a single sex is a refinement to reduce the number of animals used.

-

Housing and Acclimatization: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days before the study begins.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be prepared to administer a volume that is appropriate for the size of the animal (typically not exceeding 1 ml/100g body weight).

-

Dosing Procedure:

-

Fast animals overnight before dosing.

-

Administer a single oral dose using a gavage needle.

-

Start with a dose from one of the four defined starting levels (5, 50, 300, or 2000 mg/kg body weight) based on any available information about the substance's toxicity. In the absence of data, a starting dose of 300 mg/kg is often chosen.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

-

Continue daily observations for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis and Interpretation: The results are interpreted to assign the substance to a GHS hazard category. The outcome of the first animal determines the dose for the next, following the defined stepwise procedure of the guideline.

Figure 2: Simplified workflow for an acute oral toxicity study (OECD 423).

Conclusion: A Call for Further Research

The toxicological profile of this compound is largely uncharacterized. For professionals in drug development and chemical safety, this lack of data represents a significant challenge. The potential for toxic effects, extrapolated from related chloroaniline compounds, necessitates a highly cautious approach to its handling and use. This guide underscores the critical need for empirical toxicological studies to be conducted on this compound to fill the existing data gaps and allow for a comprehensive risk assessment. Until such data becomes available, its use as an intermediate should be accompanied by stringent safety protocols to minimize any potential for human and environmental exposure.

References

- Santa Cruz Biotechnology. (n.d.). 2,3,6-Trichloroanisole Material Safety Data Sheet.

- Plimmer, J. R., & Hummer, B. E. (1969). The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. DTIC.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. PubChem.

- ECHEMI. (n.d.). 2,4,6-Trichloroaniline SDS, 634-93-5 Safety Data Sheets.

- National Oceanic and Atmospheric Administration. (n.d.). 2,4,6-trichloroaniline. CAMEO Chemicals.

- ECHEMI. (n.d.). 634-93-5, 2,4,6-Trichloroaniline Formula.

- MySkinRecipes. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trichloroaniline.

- CPAChem. (n.d.). Safety data sheet: 2,3,4-Trichloroaniline.

- Zimmer, D., Mazurek, J., Petzold, G., & Bhide, S. V. (1980). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 77(4), 317-326.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39656, 2,3,6-Trichloroanisole. PubChem.

- ChemicalBook. (2022). Synthesis and Application of 2,4,6-Trichloroaniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trichloroaniline.

- Haz-Map. (n.d.). 2,4,6-Trichloroaniline.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,4,5-Trichloroaniline.

- Carcinogenic Potency Database. (2007). 2,4,6-trichloroaniline.

- National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12487, 2,4,5-Trichloroaniline. PubChem.

- U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2,4,6-Trichloroaniline (CASRN 634-93-5) and 2,4,6-Trichloroaniline Hydrochloride (CASRN 33663-50-2).

- Aarti Industries. (2025). GPS Safety Summary: 2,4,6-Trichloroaniline.

- Centers for Disease Control and Prevention. (2009). A Review of Human Carcinogens – Part F: Chemical Agents and Related Occupations.

- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trichloroaniline Material Safety Data Sheet.

- Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(7), e69978.

- Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(7), e69978.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.

- American Cancer Society. (2024). Known and Probable Human Carcinogens.

- Environmental Clearance. (n.d.). Report Part 1.

Sources

- 1. This compound [myskinrecipes.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aarti-industries.com [aarti-industries.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the In Vivo Metabolism of 2,3,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Rationale

2,3,6-Trichloroaniline (2,3,6-TCA) belongs to the chemical class of chlorinated aromatic amines, compounds of significant industrial and environmental interest. A thorough understanding of the in vivo metabolism of such chemicals is fundamental to assessing their toxicological risk and pharmacokinetic behavior. The metabolic fate of a xenobiotic determines its systemic exposure, biological half-life, and its potential for detoxification or bioactivation into more reactive species.

This technical guide presents a comprehensive framework for investigating the in vivo metabolism of 2,3,6-TCA. As there is a notable absence of direct metabolic studies for this specific isomer in the public domain, this document synthesizes established principles of xenobiotic biotransformation and data from structurally analogous chloroanilines to propose its putative metabolic pathways. Crucially, this guide provides detailed, field-validated experimental protocols to empower researchers to rigorously investigate these proposed pathways, with a focus on the rat model, a standard for toxicokinetic evaluations. The central hypothesis is that 2,3,6-TCA undergoes Phase I and Phase II metabolism, primarily through N-acetylation and aromatic hydroxylation , followed by conjugation to facilitate excretion.

Proposed Metabolic Pathways of this compound

The biotransformation of foreign compounds (xenobiotics) is a systematic process, generally divided into Phase I and Phase II reactions.[1] Phase I reactions typically introduce or unmask functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their removal from the body.

2.1 Phase I Metabolism: Aromatic Hydroxylation

For aromatic amines, a principal Phase I metabolic route is the oxidation of the aromatic ring, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This pathway is well-documented for other chloroanilines. For example, p-chloroaniline is known to undergo ortho-hydroxylation to form 2-amino-5-chlorophenol.[2] Furthermore, a study investigating the metabolism of 2,4,6-trichloroaniline in rabbits identified 3-amino-2,4,6-trichlorophenol and 4-amino-3,5-dichlorophenol as metabolites, confirming ring hydroxylation as a key transformation for trichloroanilines.[3]

Extrapolating from these findings, it is highly probable that 2,3,6-TCA undergoes hydroxylation on its aromatic ring. The most likely positions for this modification are the unsubstituted carbons at positions 4 and 5. The regioselectivity of this enzymatic reaction will likely be influenced by the steric hindrance imposed by the adjacent chlorine atoms.

2.2 Phase I & II Metabolism: N-Acetylation

N-acetylation is a common and significant metabolic pathway for a wide array of aromatic amines, catalyzed by N-acetyltransferase (NAT) enzymes. The product of this reaction, an N-acetylated metabolite, can subsequently undergo further oxidative metabolism. For instance, p-chloroacetanilide is a known metabolite of p-chloroaniline.[2]

2.3 Phase II Metabolism: Conjugation for Excretion

Following Phase I modifications, the hydroxylated and N-acetylated metabolites of 2,3,6-TCA are anticipated to undergo Phase II conjugation to produce more hydrophilic and readily excretable compounds. The predominant conjugation reactions are glucuronidation and sulfation of the newly introduced hydroxyl groups. These processes are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are efficiently eliminated from the body, primarily through urine.

The following diagram illustrates the proposed metabolic fate of this compound.

Caption: Proposed metabolic pathways of this compound.

Protocol for an In Vivo Metabolism Investigation in a Rat Model

This section outlines a detailed experimental protocol for a robust in vivo study of 2,3,6-TCA metabolism and toxicokinetics in rats, designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

3.1 Animal Model and Care

-